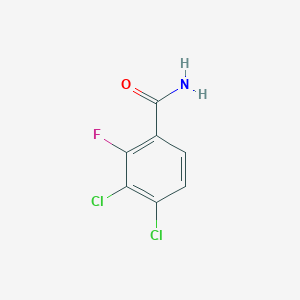

3,4-Dichloro-2-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSPDFZIDCAYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics. For 3,4-Dichloro-2-fluorobenzamide, such calculations can reveal the influence of its substituent groups—two chlorine atoms, a fluorine atom, and an amide group—on the electronic environment of the benzamide (B126) scaffold.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the geometric and electronic properties of various organic compounds. DFT calculations for this compound would typically be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gap and molecular electrostatic potential.

DFT studies on related dichlorinated and nitro-substituted benzofuroxan (B160326) compounds have demonstrated the significant influence of halogen and nitro groups on the molecule's geometry and electronic distribution mdpi.comnih.gov. For this compound, DFT calculations could elucidate the rotational barrier of the amide group and the planarity of the molecule, which are critical for its interactions. The calculated HOMO and LUMO energies would provide insights into its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Illustrative data that could be obtained from DFT calculations for this compound is presented in Table 1.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical outcomes of DFT calculations for similar aromatic compounds.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -1250 Hartree |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular electron delocalization. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group.

These delocalization interactions, also known as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework can estimate the stabilization energy associated with these donor-acceptor interactions. For instance, a significant stabilization energy from the interaction between a lone pair on the fluorine atom and an adjacent antibonding C-C orbital would indicate a strong hyperconjugative effect. NBO analysis has been effectively used to understand such interactions in various halogenated organic molecules ijnc.irresearchgate.net.

An illustrative summary of potential NBO analysis findings for this compound is shown in Table 2.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: This table presents hypothetical data to illustrate the type of information obtained from NBO analysis.)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) | π(C=O) | 45.2 |

| LP (N) | π(C=O) | 35.8 |

| LP (F) | σ(C-C) | 5.1 |

| LP (Cl1) | σ(C-C) | 3.7 |

| LP (Cl2) | σ*(C-C) | 3.5 |

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions) youtube.com.

For this compound, the EPS map would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The EPS map provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are crucial in drug discovery and design for predicting the binding affinity and mode of a ligand to its target.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on analogues of this compound could be performed to identify potential biological targets and to understand the key interactions that govern binding. For example, docking studies on various benzamide derivatives have been conducted to explore their potential as antimalarial agents by targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme scialert.net.

In such a study involving this compound analogues, the docking results would be analyzed based on the binding energy and the interactions formed with the amino acid residues in the active site of the target protein. Hydrogen bonds, hydrophobic interactions, and halogen bonds are crucial for the stability of the ligand-protein complex. The docking scores provide a relative measure of the binding affinity, with lower scores generally indicating a more favorable binding.

Table 3 provides a hypothetical summary of molecular docking results for this compound analogues against a putative protein target.

Table 3: Molecular Docking Results of this compound Analogues (Note: This table is for illustrative purposes and does not represent actual experimental data.)

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -7.8 | TYR234, LEU56, PHE89 | 2 |

| 3,4-Dichloro-benzamide | -7.2 | TYR234, LEU56 | 2 |

| 2-Fluoro-benzamide | -6.5 | TYR234 | 1 |

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamics of a molecule over time. An MD simulation of this compound, both as a free ligand and in complex with a biological target, would offer insights into its flexibility and the stability of its interactions in a simulated biological environment, such as in aqueous solution.

During an MD simulation, the trajectory of the atoms and molecules is calculated by solving Newton's equations of motion. Analysis of the trajectory can reveal the conformational flexibility of the ligand, the stability of the ligand-receptor complex, and the role of solvent molecules in the interaction. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability and flexibility of the system. MD simulations have been successfully employed to study the stability of various ligand-protein complexes nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgjksus.org By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel molecules and provide insights into the structural features that govern their biological effects. drugdesign.orgjksus.org

The development of predictive QSAR models for analogues of this compound involves a systematic process to correlate structural features with a specific biological activity, such as enzyme inhibition or receptor binding affinity. This process begins with the compilation of a dataset of structurally related benzamide analogues with experimentally determined biological activities.

The general workflow for building such a model includes:

Dataset Compilation: A series of this compound analogues and their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) are collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. pharmacophorejournal.com

Molecular Descriptor Calculation: For each analogue in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecular structure, such as electronic, steric, and topological properties. ucsb.edu

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). researchgate.netsemanticscholar.org

Model Validation: The generated model undergoes rigorous statistical validation to assess its robustness and predictive capability. Key statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit, the leave-one-out cross-validated coefficient (Q²), which assesses internal predictivity, and the predictive R² (R²_pred), which evaluates the model's ability to predict the activity of the external test set compounds. jksus.orgpharmacophorejournal.com A robust and predictive model is characterized by high values for these statistical parameters. jksus.org

Research on related compounds, such as benzothiophene (B83047) and benzamide derivatives, demonstrates the successful application of this methodology. pharmacophorejournal.comnih.gov For instance, a hypothetical QSAR model for a series of benzamide analogues might yield statistical results similar to those presented in the table below, indicating a strong correlation and predictive ability.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.9270 | Indicates that 92.7% of the variance in the biological activity is explained by the model. jksus.org |

| R²_adj (Adjusted R²) | 0.9178 | R² adjusted for the number of descriptors in the model. jksus.org |

| Q² (Cross-validated R²) | 0.9036 | A measure of the internal predictive ability of the model, obtained through cross-validation. jksus.org |

| R²_pred (Predictive R²) | 0.7406 | A measure of the model's ability to predict the activity of an external test set of compounds. jksus.org |

| F-value | 100.02 | Represents the statistical significance of the model. jksus.org |

The resulting QSAR equation provides a quantitative framework for understanding how specific structural modifications influence the desired biological activity, thereby guiding the design of new, more potent analogues.

The selection of appropriate molecular descriptors is a critical step in developing a meaningful QSAR model for halogenated benzamides like this compound. The presence of halogen atoms (chlorine and fluorine) significantly influences the electronic and hydrophobic properties of the molecule, making descriptors that capture these effects particularly relevant.

Descriptors can be categorized based on the dimensionality of the molecular representation from which they are derived (1D, 2D, and 3D) and the properties they represent. drugdesign.org For halogenated benzamides, a combination of electronic, quantum-chemical, and steric descriptors is often employed to build robust models. researchgate.netmdpi.com

Interpretation of Descriptors: The interpretation of a QSAR model hinges on analyzing the contribution of each descriptor to the final equation. The sign (positive or negative) of a descriptor's coefficient indicates the direction of its influence on biological activity. nih.govscholars.direct

A positive coefficient suggests that an increase in the value of that descriptor leads to an increase in biological activity.

A negative coefficient implies that an increase in the descriptor's value results in decreased biological activity. nih.gov

The table below details some key molecular descriptors relevant to halogenated benzamides and their typical interpretation in a QSAR context.

| Descriptor Class | Specific Descriptor | Significance for Halogenated Benzamides | Interpretation in QSAR Model |

| Quantum-Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in a receptor. ucsb.edu | A negative coefficient may indicate that lower HOMO energy (less reactivity as a nucleophile) is favorable for activity. biolscigroup.us |

| Quantum-Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. Crucial for interactions with electron-rich sites. ucsb.edu | A negative coefficient often suggests that a lower LUMO energy, making the molecule a better electrophile, enhances activity. ucsb.edu |

| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. The halogen substituents create a significant dipole. | A negative coefficient indicates that lower polarity is beneficial for activity, possibly by improving membrane permeability or reducing non-specific binding. biolscigroup.us |

| Electronic | Partial Atomic Charges | Describes the distribution of electron density within the molecule. Halogens are highly electronegative, creating significant partial negative charges. | The coefficient for a specific atom's charge (e.g., amide nitrogen) indicates whether an increase or decrease in electron density at that position is favorable. nih.gov |

| Electronic | Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. jksus.orgresearchgate.net | The sign of the coefficient indicates whether higher or lower electrophilicity is correlated with higher biological activity. |

| Steric / Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. researchgate.net | A positive coefficient may suggest that bulkier substituents are favored, indicating the presence of a corresponding pocket in the binding site. |

| Topological | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms (e.g., oxygen, nitrogen). researchgate.net | Often shows a negative correlation with cell permeability; a negative coefficient could indicate that lower polarity is needed for activity. |

By carefully selecting and interpreting these descriptors, QSAR models for this compound analogues can provide valuable, quantitative insights into the structure-activity relationships, guiding the rational design of compounds with improved biological profiles.

In Vitro Biological Target Identification and Mechanism of Action Elucidation

Phenotypic Screening Approaches for Novel Biological Activities (In Vitro)

No information was found regarding the use of high-throughput screening methodologies to identify potential biological activities of 3,4-Dichloro-2-fluorobenzamide.

As no phenotypic screening hits for this compound have been reported, there is no information on the application of target deconvolution strategies for this compound.

Receptor Binding Assays and Ligand Selectivity Profiling (In Vitro)

The dopamine (B1211576) D3 receptor (D3R) is a key target in the central nervous system for the development of therapeutics for various neurological and psychiatric disorders. High homology between the D2 and D3 receptor subtypes presents a challenge for achieving selectivity. However, structural features of ligands can confer significant selectivity. Notably, the presence of a 2,3-dichlorophenyl group, as is present in this compound, is a known determinant for conferring high affinity and selectivity for the D3 receptor over the D2 receptor nih.gov.

While specific binding affinity data (Ki values) for this compound at dopamine receptor subtypes are not explicitly reported, the structural analogy to known selective D3R antagonists suggests a potential for such activity. The binding cavity of the D3 receptor is comparatively deeper than that of the D2 receptor, which can accommodate extended ligands with specific substitution patterns on the phenyl ring nih.gov. This structural difference is often exploited in the design of D3R-selective ligands.

Table 2: Dopamine Receptor Binding Affinities of Representative D2/D3 Receptor Ligands Note: This table presents data for known dopamine receptor ligands to provide context for the potential selectivity of compounds with similar structural motifs to this compound.

| Compound | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity |

| Eticlopride | High Affinity | High Affinity | Non-selective |

| Risperidone | High Affinity | High Affinity | Non-selective |

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Agonists of PPARγ, such as the thiazolidinediones, are used in the treatment of type 2 diabetes. The exploration of novel PPARγ modulators is an ongoing area of research.

There is no direct evidence in the reviewed literature to suggest that this compound acts as a PPARγ agonist. However, the benzamide (B126) scaffold has been investigated in the context of PPARγ modulation. For instance, certain benzoxazinones with amide substituents have been synthesized and tested for PPARγ agonist activity researchgate.net. Natural product agonists of PPARγ are also a significant area of interest for drug discovery nih.gov. The therapeutic potential of PPARγ agonists extends to various kidney diseases, where they can improve insulin (B600854) resistance, glycemic control, and renal function frontiersin.org. Without specific experimental data, any potential PPARγ agonistic activity of this compound remains speculative.

Cellular Pathway Modulation Studies (In Vitro)

The biological effects of a chemical compound are ultimately mediated through its interaction with and modulation of cellular signaling pathways. These pathways, such as the MAPK and NF-κB signaling cascades, are critical regulators of cellular processes including inflammation, proliferation, and apoptosis.

Specific studies detailing the effects of this compound on cellular signaling pathways are not available in the current body of scientific literature. However, based on its potential biological targets, one could hypothesize potential downstream effects. For example, if the compound were to exhibit anti-inflammatory properties, it might be expected to inhibit pathways like the NF-κB and MAPK pathways, which are often activated in inflammatory responses nih.govnih.govresearchgate.net. Similarly, if it were to have anticancer activity, it might modulate pathways involved in cell cycle control and apoptosis nih.govnih.gov. It is important to emphasize that without direct experimental evidence, any discussion of the cellular pathway modulation by this compound is purely conjectural.

Gene Expression and Proteomic Profiling in Response to Compound Treatment (In Vitro)

The absence of research findings, including data tables and detailed analyses of molecular-level effects, prevents a scientifically accurate and informative discussion on how this compound may influence cellular gene expression and protein profiles.

Further research, including in vitro screening and subsequent transcriptomic and proteomic analyses, would be necessary to elucidate the biological targets and mechanism of action of this compound.

Advanced Research Applications and Future Directions for 3,4 Dichloro 2 Fluorobenzamide Research

Development of 3,4-Dichloro-2-fluorobenzamide as a Chemical Probe

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway in cells and organisms. The development of this compound into such a probe represents a significant area of future research, enabling a deeper understanding of its mechanism of action and the identification of its molecular targets.

Chemical genetics utilizes small molecules to modulate protein function, offering a way to dissect complex biological pathways. In this context, this compound can be employed in high-throughput screening campaigns to identify its cellular targets. By exposing diverse cell lines or model organisms to the compound and observing the resulting phenotypic changes, researchers can infer its biological function.

In a typical chemical genetic screen, a library of compounds is tested for its ability to produce a specific biological outcome. For instance, if this compound is found to inhibit the proliferation of a particular cancer cell line, subsequent experiments can be designed to identify the protein(s) it interacts with to cause this effect. This process, known as target deconvolution, is crucial for validating the compound's mechanism of action.

Table 1: Illustrative Data from a Hypothetical Chemical Genetic Screen This table represents a conceptual outcome of a screening process to identify potential protein targets of this compound based on phenotypic changes.

| Cellular Phenotype Observed | Potential Target Pathway | Example Protein Targets Identified | Validation Method |

| Cell cycle arrest at G1/S | Cyclin-Dependent Kinase (CDK) Signaling | CDK4, CDK6 | Western Blot for downstream markers |

| Induction of apoptosis | Intrinsic Apoptotic Pathway | BCL-2 family proteins | Caspase activity assays |

| Inhibition of cell migration | Cytoskeletal Dynamics | Rho GTPases, Tubulin | Transwell migration assay |

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique used to identify the direct binding targets of a small molecule within a complex biological sample. To adapt this compound for AfBPP, it would be chemically modified to create a multi-functional chemical probe. This involves incorporating two key elements: a photo-reactive group and a reporter tag.

Photo-reactive Group: A group such as a diazirine or benzophenone (B1666685) is added to the benzamide (B126) scaffold. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby amino acid residues of a target protein, permanently linking the probe to its binder.

Reporter Tag: A tag, often an alkyne or azide (B81097) group, is also included. This tag does not interfere with protein binding but allows for the subsequent attachment of a fluorescent dye or a biotin (B1667282) molecule via "click chemistry." This enables visualization or purification of the probe-protein complex for identification by mass spectrometry.

This approach allows for the unambiguous identification of direct protein targets, helping to distinguish them from downstream effects and reducing the risk of misinterpreting off-target activities.

Table 2: Components of a Hypothetical this compound-Based Affinity Probe

| Component | Function | Example Moiety |

| Parent Scaffold | Provides binding affinity and selectivity for the target protein. | This compound |

| Photo-reactive Group | Enables covalent cross-linking to the target protein upon UV irradiation. | Diazirine, Benzophenone |

| Reporter Tag | Allows for visualization or enrichment of the probe-protein complex. | Alkyne, Azide |

| Linker | Spatially separates the parent scaffold from the reporter tag to minimize interference. | Polyethylene glycol (PEG) chain |

Strategies for Scaffold Refinement and Lead Optimization

The this compound structure serves as a promising starting point or "scaffold" for the development of improved therapeutic agents. Lead optimization involves systematically modifying this scaffold to enhance desired properties such as potency, selectivity, and metabolic stability.

Rational drug design uses knowledge of a drug's biological target to guide the design of new, more effective compounds. For the this compound scaffold, this process involves several key strategies:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where the position and type of halogen atoms (fluorine, chlorine) are systematically varied. By testing these new compounds, researchers can determine which structural features are critical for biological activity.

Bioisosteric Replacement: Functional groups on the benzamide ring can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to improved potency, reduced toxicity, or altered metabolic profiles.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different benzamide analogues will bind to a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

**Table

Interdisciplinary Research Perspectives

Collaborative Endeavors with Structural Biology and Bioinformatics

A deep understanding of the molecular interactions between a compound and its biological target is fundamental to modern drug design. Collaborative efforts between synthetic chemists, structural biologists, and bioinformaticians are crucial for elucidating the mechanism of action of compounds like this compound.

For instance, a close analog, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), a key target in the treatment of Parkinson's disease nih.gov. This finding suggests that this compound could also exhibit activity against this or related enzymes.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structure of this compound bound to its putative target protein. Such a structure would reveal the precise binding mode, including the key amino acid residues involved in the interaction. This information is invaluable for understanding the basis of the compound's activity and for designing more potent and selective analogs.

Bioinformatics plays a complementary role in this process. Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. Furthermore, molecular dynamics simulations can provide insights into the stability of the compound-protein complex and the conformational changes that may occur upon binding. These computational approaches can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Table 1: Potential Structural Biology and Bioinformatics Approaches for this compound Research

| Technique | Application | Expected Outcome |

| X-ray Crystallography | Determination of the 3D structure of the compound bound to its target protein. | High-resolution structural data revealing key molecular interactions. |

| Cryo-Electron Microscopy | Structural analysis of large protein complexes involving the compound. | Understanding the compound's effect on protein conformation and assembly. |

| Molecular Docking | Prediction of the binding mode and affinity of the compound to its target. | Prioritization of potential biological targets and lead compounds. |

| Molecular Dynamics | Simulation of the dynamic behavior of the compound-protein complex over time. | Insights into the stability of binding and conformational changes. |

Integration with Chemoinformatics for Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. By integrating chemoinformatics tools, researchers can systematically explore the chemical space around the this compound scaffold to identify novel derivatives with improved properties.

Virtual screening of large compound libraries is a powerful chemoinformatic technique. By applying filters based on physicochemical properties and predicted biological activity, it is possible to identify a subset of compounds that are most likely to be of interest. This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important chemoinformatics tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity wikipedia.org. By developing a QSAR model for a series of benzamide derivatives, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Table 2: Chemoinformatics Strategies for Exploring the Chemical Space of this compound Analogs

| Strategy | Description | Goal |

| Virtual Screening | Computational screening of large compound databases to identify potential hits. | To identify novel compounds with desired properties for further investigation. |

| QSAR Modeling | Development of mathematical models to predict the biological activity of compounds based on their structure. | To guide the design of new compounds with enhanced activity and to understand the structure-activity relationship. |

| Pharmacophore Modeling | Identification of the essential 3D arrangement of functional groups required for biological activity. | To design novel scaffolds that retain the key features for target binding. |

| Chemical Library Design | Computational design of focused libraries of compounds for synthesis and screening. | To efficiently explore the chemical space around the this compound scaffold. |

Emerging Methodologies in Benzamide Research

The field of chemical synthesis is also being revolutionized by new technologies that enable the rapid and efficient preparation of novel compounds.

Application of Flow Chemistry and Automated Synthesis for Benzamide Libraries

Flow chemistry, where chemical reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages over traditional synthetic methods. These include improved reaction control, enhanced safety, and the ability to readily scale up reactions. For the synthesis of a library of this compound analogs, flow chemistry could be used to rapidly and efficiently prepare a diverse range of compounds for biological evaluation.

Automated synthesis platforms can be integrated with flow chemistry systems to create a fully automated workflow for compound synthesis, purification, and analysis. This high-throughput approach would allow for the rapid exploration of the structure-activity relationships within a series of benzamide derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These technologies can be applied to a wide range of tasks, from the identification of new drug targets to the design of novel compounds with desired properties.

In the context of this compound research, AI and ML algorithms could be trained on existing data for related benzamide compounds to predict the biological activity of new, virtual derivatives. This would allow for the in silico design and optimization of compounds before they are synthesized, saving significant time and resources.

Furthermore, machine learning models can be used to predict the Structure-Activity Relationship (SAR) of a series of compounds. By analyzing the patterns in the data, these models can identify the key structural features that are responsible for the observed biological activity. This information can then be used to guide the design of new compounds with improved potency and selectivity. The integration of AI and ML into the research pipeline for this compound holds the promise of accelerating the discovery of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.